1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a biphenyl core and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline: This intermediate can be synthesized by reacting 3,5-dimethylpiperidine with sulfonyl chloride derivatives under controlled conditions.
Formation of the biphenyl core: The biphenyl core is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step involves the sulfonylation of the biphenyl core with the prepared intermediate, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium (Pd) for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
- 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Uniqueness
1-({4’-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine is unique due to its biphenyl core and dual piperidine rings, which confer specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that may not be possible with similar compounds.
Properties
Molecular Formula |
C26H36N2O4S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
1-[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C26H36N2O4S2/c1-19-13-20(2)16-27(15-19)33(29,30)25-9-5-23(6-10-25)24-7-11-26(12-8-24)34(31,32)28-17-21(3)14-22(4)18-28/h5-12,19-22H,13-18H2,1-4H3 |
InChI Key |
YFHMAIOACOQNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)C |
Origin of Product |
United States |
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